(3,5-Difluoro-4-iodophenyl)boronic acid
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Overview
Description
(3,5-Difluoro-4-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BF2IO2. It is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds. This compound is characterized by the presence of both fluorine and iodine substituents on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,5-Difluoro-4-iodophenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-difluoro-4-iodobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium acetate, and can be carried out in solvents such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluoro-4-iodophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or substituted alkenes.
Common Reagents and Conditions:
Palladium Catalyst: Palladium acetate or palladium chloride.
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvent: Tetrahydrofuran, dimethylformamide, or toluene.
Temperature: Room temperature to 100°C, depending on the specific reaction.
Major Products: The major products of these reactions are biaryl compounds or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(3,5-Difluoro-4-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to introduce functional groups into aromatic systems.
Mechanism of Action
The primary mechanism of action for (3,5-Difluoro-4-iodophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. This mechanism allows for the efficient formation of biaryl compounds under mild conditions.
Comparison with Similar Compounds
- (3,5-Difluoro-4-bromophenyl)boronic acid
- (3,5-Difluoro-4-chlorophenyl)boronic acid
- (3,5-Difluoro-4-methylphenyl)boronic acid
Comparison: (3,5-Difluoro-4-iodophenyl)boronic acid is unique due to the presence of both fluorine and iodine substituents. The iodine atom makes it more reactive in cross-coupling reactions compared to its bromine or chlorine analogs. The fluorine atoms can influence the electronic properties of the phenyl ring, potentially enhancing the stability and reactivity of the compound in various applications.
Properties
IUPAC Name |
(3,5-difluoro-4-iodophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYAVLDQLEKJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)I)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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